molecular formula C27H19Cl3N4O B11529479 (4E)-2-(3-chlorophenyl)-4-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3-chlorophenyl)-4-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11529479
M. Wt: 521.8 g/mol
InChI Key: QAAVTEKVRMOABW-YDZHTSKRSA-N
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Description

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(3,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(3,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and dichlorophenyl groups through various substitution reactions. The final step usually involves the formation of the methylene bridge under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(3,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(3,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(3,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(3,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C27H19Cl3N4O

Molecular Weight

521.8 g/mol

IUPAC Name

(4E)-2-(3-chlorophenyl)-4-[[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C27H19Cl3N4O/c1-17-23(27(35)34(31-17)22-9-5-8-21(28)14-22)13-20-16-33(15-18-10-11-24(29)25(30)12-18)32-26(20)19-6-3-2-4-7-19/h2-14,16H,15H2,1H3/b23-13+

InChI Key

QAAVTEKVRMOABW-YDZHTSKRSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

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